N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyrimidine and appropriate alkylating agents.
Reaction Conditions: The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions
Industrial Production: Industrial production methods may involve optimized reaction conditions such as solvent-free microwave irradiation or thermal conditions to achieve higher yields and purity
Chemical Reactions Analysis
N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced with other substituents under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
Comparison with Similar Compounds
N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives share structural similarities
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
869072-46-8 |
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Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H13N5O/c1-14-9-7(5-13-14)8(11-6-12-9)10-3-4-15-2/h5-6H,3-4H2,1-2H3,(H,10,11,12) |
InChI Key |
KRBJEEAUVPAQCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCCOC |
Origin of Product |
United States |
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